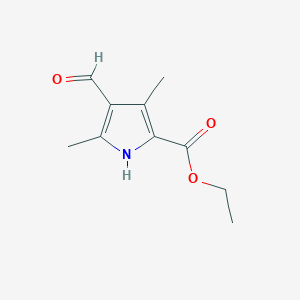
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Übersicht
Beschreibung
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (FDMPCAEE) is an organic compound that has been extensively studied due to its potential use in a variety of applications. FDMPCAEE is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom at the center, and is a member of the pyrrole carboxylic acid family. It has been used in a range of scientific research applications, including as a synthetic intermediate, in drug development, and in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Azomethines
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: is utilized in the synthesis of azomethines, which are Schiff bases formed by the condensation with various aromatic amines . These compounds have been studied for their biological activity and can lead to the formation of new molecules with potential pharmaceutical applications.
Antimicrobial Activity
The compound has shown effectiveness against Gram-positive bacteria when used to create specific azomethines . One derivative, ethyl 4-{(E)-[(4-chlorophenyl)imino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate , exhibited high antibacterial activity, indicating its potential use in developing new antimicrobial agents .
Reaction with Thioglycolic Acid
In research exploring reactions with thioglycolic acid, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate . This reaction pathway could be significant in synthesizing novel organic compounds.
Heterocyclic Compounds’ Functionalization
As a polysubstituted pyrrole, this compound is important in the functionalization of heterocyclic compounds. It serves as a precursor in the synthesis of various compounds, including those with antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities .
Pharmaceutical Research
The compound’s derivatives are part of ongoing pharmaceutical research due to their structural similarity to many biologically active substances. They are considered for use as pharmaceuticals, particularly in the development of treatments for diseases that require antimicrobial agents .
Medicinal Chemistry
In medicinal chemistry, the compound is an object of research due to its potential in forming biologically active derivatives. These derivatives include thiazolidinedione, azetidinone, and formazan, which are important in the treatment of various conditions .
Natural Compound Analogs
The pyrrole cycle found in ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is also present in many natural compounds, including alkaloids found in bacteria, fungi, marine organisms, and insects. This makes it a valuable compound for studying and synthesizing natural compound analogs .
Organic Synthesis
This compound is also used in organic synthesis, where it can react with other chemicals to create a wide range of organic compounds. Its versatility in reactions makes it a valuable building block in synthetic organic chemistry .
Wirkmechanismus
Target of Action
It is known that the compound can be used in the synthesis of various azomethines (schiff bases) , which have a wide range of biological activities .
Mode of Action
The compound interacts with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole to form new azomethines as Schiff bases . The structure and E-configuration of the azomethine fragment were detected by the methods of 1H NMR spectroscopy and X-ray analysis .
Biochemical Pathways
The compound’s reaction with thioglycolic acid leads to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1h-pyrrole-2-carboxylate .
Result of Action
The obtained azomethines were found to be effective only against Gram-positive bacteria . In particular, ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity .
Action Environment
The reaction of the compound with thioglycolic acid in different solvents (toluene, dmf, or acoh) at reflux, with or without the addition of zncl2, as well as under microwave irradiation, had an unusual pathway .
Eigenschaften
IUPAC Name |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJUICOFPKFFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176418 | |
| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
CAS RN |
2199-64-6 | |
| Record name | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)


![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)



![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
